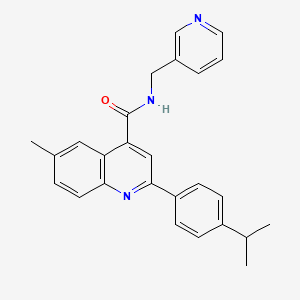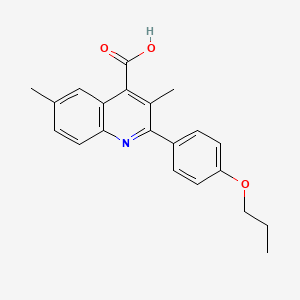
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was first developed in the 1960s and has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis.
Mecanismo De Acción
Nalidixic acid works by inhibiting the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This inhibition leads to the death of the bacteria.
Biochemical and Physiological Effects:
Nalidixic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has also been shown to have an effect on the bacterial cell membrane, causing it to become more permeable. This can lead to the leakage of cellular contents and the death of the bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nalidixic acid has several advantages for lab experiments. It is a relatively inexpensive antibiotic and is readily available. It is also effective against a wide range of bacteria. However, it has some limitations. It is not effective against all types of bacteria, and some bacteria have developed resistance to 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid. One area of research is the development of new quinolone antibiotics that are more effective against resistant bacteria. Another area of research is the study of the mechanism of action of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid and other quinolone antibiotics. This could lead to the development of new antibiotics that work by different mechanisms. Finally, there is a need for more research on the use of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid in combination with other antibiotics, as this may increase its effectiveness against some types of bacteria.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid is a synthetic antibacterial agent that has been extensively studied for its antibacterial properties. It works by inhibiting the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has several advantages for lab experiments, but also has some limitations. Future research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid could lead to the development of new antibiotics that are more effective against resistant bacteria.
Aplicaciones Científicas De Investigación
Nalidixic acid has been extensively studied for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis. It has also been used in research to study the mechanism of action of quinolone antibiotics.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-3-6-15-13(7-9)16(18(22)23)10(2)17(21-15)12-5-4-11(19)8-14(12)20/h3-8H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHJURVSFUTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4265823.png)

![3-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265830.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265846.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265859.png)


![2-(4-isopropylphenyl)-6-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4265876.png)

![methyl 2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265885.png)
![methyl 6-(1,1-dimethylpropyl)-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265888.png)


![4-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4265917.png)